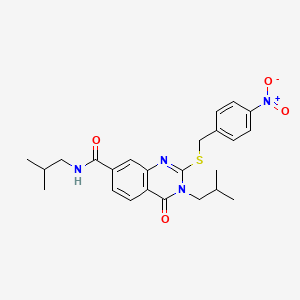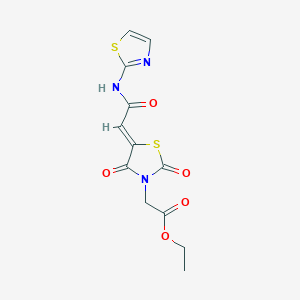![molecular formula C20H21FN4O3 B2378255 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one CAS No. 2380082-11-9](/img/structure/B2378255.png)
4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FPPOC, and it is a pyrrolidinone derivative that has been synthesized using a variety of methods. In
Mecanismo De Acción
The mechanism of action of FPPOC is not well understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, FPPOC has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis.
Biochemical and Physiological Effects
FPPOC has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, FPPOC has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, FPPOC has been shown to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPPOC in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, FPPOC has been shown to have low toxicity, making it a safer alternative to other compounds that may be used in lab experiments. However, one limitation of using FPPOC is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on FPPOC. One area of research could be to further investigate its mechanism of action, which may provide insights into its potential applications in drug development. Additionally, research could be conducted to determine the optimal dosage and administration of FPPOC for use in cancer treatment. Finally, research could be conducted to investigate the potential use of FPPOC in combination with other compounds for the treatment of cancer and other diseases.
Métodos De Síntesis
FPPOC has been synthesized using a variety of methods, including the reaction of 4-(4-chloro-1-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylic acid with 5-fluoropyrimidine-2-ol in the presence of triethylamine. This reaction produces the intermediate 4-(4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl)-1-phenylpyrazole, which is then converted to FPPOC using sodium hydride and acetic anhydride.
Aplicaciones Científicas De Investigación
FPPOC has potential applications in scientific research, particularly in the areas of cancer research and drug discovery. FPPOC has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, FPPOC has been shown to have anti-inflammatory properties, which may make it useful in the development of drugs for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c21-15-11-22-20(23-12-15)28-17-6-8-24(9-7-17)19(27)14-10-18(26)25(13-14)16-4-2-1-3-5-16/h1-5,11-12,14,17H,6-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHDVEKZOMCRHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-[(4-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2378172.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2378174.png)
![Dispiro[3.0.35.14]nonan-9-ylmethanol](/img/structure/B2378175.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2378181.png)
![(E)-2-amino-N-(sec-butyl)-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2378183.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2378184.png)

![2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide](/img/structure/B2378187.png)
![8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2378188.png)
![N-[11-({7-(3,5-difluoropyridin-2-yl)-2-methyl-10-[(methylsulfonyl)methyl]-3-oxo-3,4,6,7-tetrahydro-2H-2,4,7-triazadibenzo[cd,f]azulene-9-carbonyl}amino)undecanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-L-prolinamide](/img/structure/B2378190.png)
![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)